molecular formula C6H12Br2 B1436273 1,6-Dibromohexane-D12 CAS No. 169397-96-0

1,6-Dibromohexane-D12

Cat. No. B1436273
M. Wt: 256.04 g/mol
InChI Key: SGRHVVLXEBNBDV-LBTWDOQPSA-N
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Description

1,6-Dibromohexane-D12 is a deuterated analogue of 1,6-dibromohexane . It is a colourless or pale yellow liquid, soluble in ethanol, ether, benzene, and chloroform, but insoluble in water . It is used as a reagent in the synthesis of novel benzo[b]xanthone derivatives, which have potential antitumor activity .


Synthesis Analysis

1,6-Dibromohexane is generally used to introduce a C6 spacer in the molecular architecture . It is used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications . The synthesis of 1,6-Dibromohexane involves the combination of DMSO and oxalyl bromide, which is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .


Molecular Structure Analysis

The molecular formula of 1,6-Dibromohexane-D12 is C6D12Br2 . Its average mass is 256.041 Da and its mono-isotopic mass is 254.005875 Da .


Chemical Reactions Analysis

1,6-Dibromohexane is classified as an alkyl halide compound and is useful as a versatile building block in the synthesis of diverse organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture .


Physical And Chemical Properties Analysis

1,6-Dibromohexane-D12 is a liquid with a molecular weight of 256.04 g/mol. It has a boiling point of 243 °C and a density of 1.586 g/mL at 25 °C .

Scientific Research Applications

Electrochemical Studies

Electrochemical reduction studies of 1,6-Dibromohexane at silver cathodes in dimethylformamide have shown its potential for generating various reduction products, including 1-hexene and n-hexane, depending on the experimental conditions. This process has been explored for understanding the mechanisms behind carbon-bromine bond reduction and for applications in synthesizing organic compounds (E. Martin et al., 2015).

Solid-state NMR Investigations

In solid-state NMR studies, the molecular properties of 1,6-Dibromohexane within urea inclusion compounds have been investigated. These studies provide insights into the dynamics and conformational order of 1,6-Dibromohexane, contributing to the understanding of its behavior in complex molecular systems (Xiaorong Yang & K. Müller, 2007).

Surfactant and Aggregate Structures

Research on the aggregate structures of surfactants in various solvents, including cyclohexane-d12, has provided valuable information on the self-assembly and aggregation behavior of molecules in different polarity environments. Such studies are crucial for the development of novel materials and for understanding the fundamental principles of molecular interactions (M. Hollamby et al., 2008).

Electrocatalytic Studies

Electrocatalytic studies have focused on the debromination of 1,6-Dibromohexane, examining the mechanisms of carbon-bromine cleavage and hydrogen atom incorporation. This research is important for developing efficient processes for organic synthesis and for understanding the electrochemical behavior of brominated compounds (K. Rudman et al., 2022).

Molecular Dynamics and Biocompatibility Studies

Molecular dynamics studies of DPH probes in unsaturated phospholipid membranes, including interactions with 1,6-Dibromohexane analogs, provide insights into membrane properties and probe behavior. Such research has implications for understanding cell membrane dynamics and for the development of diagnostic tools (I. Hurjui, A. Neamtu, & D. Dorohoi, 2013).

Safety And Hazards

1,6-Dibromohexane-D12 is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

As a deuterated analogue of 1,6-dibromohexane, 1,6-Dibromohexane-D12 is widely used in organic synthesis. Its potential applications in the future could be in the field of drug development, where it can be used as a tracer for quantitation .

properties

IUPAC Name

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRHVVLXEBNBDV-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibromohexane-D12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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